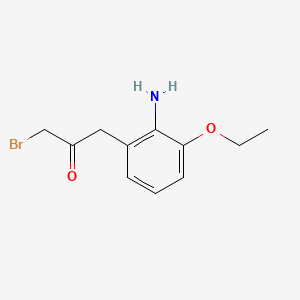
1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and an ethoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-Amino-3-ethoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives where the bromine atom is replaced by another functional group.
Oxidation Reactions: Products include oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include reduced derivatives such as alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amino group can form interactions with biological targets, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-3-methoxyphenyl)-3-bromopropan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Amino-3-ethoxyphenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of a bromine atom.
1-(2-Amino-3-ethoxyphenyl)-3-iodopropan-2-one: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The ethoxy group also provides different steric and electronic properties compared to other similar compounds, potentially leading to unique reactivity and applications.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
1-(2-amino-3-ethoxyphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-10-5-3-4-8(11(10)13)6-9(14)7-12/h3-5H,2,6-7,13H2,1H3 |
Clave InChI |
ZGHNCXLZQQTUMB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1N)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
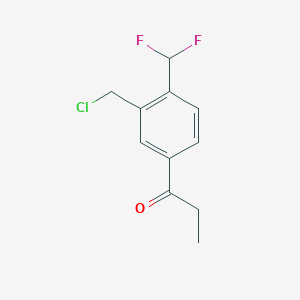
![1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-](/img/structure/B14073248.png)
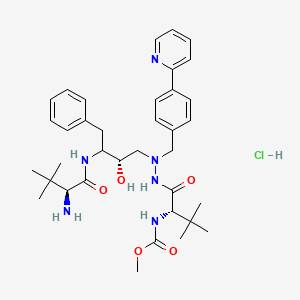
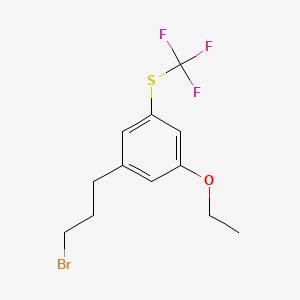
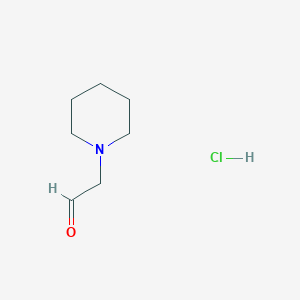
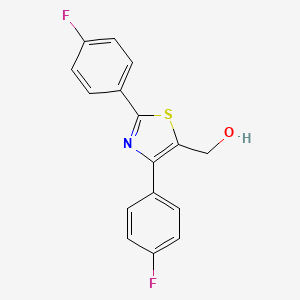
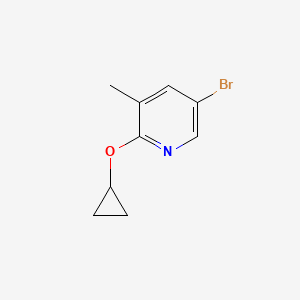
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)
![2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-](/img/structure/B14073285.png)
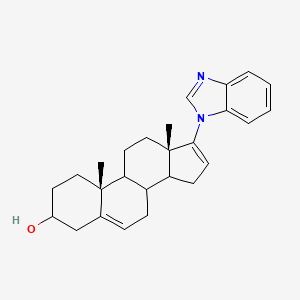
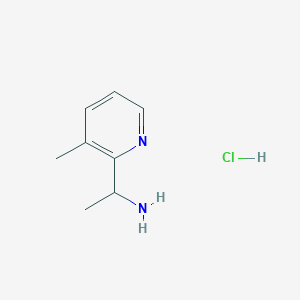
![(1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one](/img/structure/B14073299.png)

